5-Cyclopropyl-1,3,4-oxadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

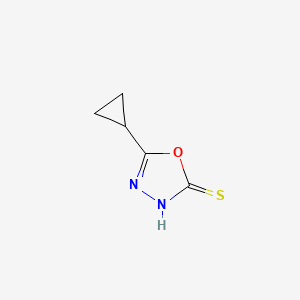

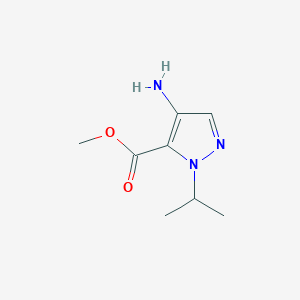

“5-Cyclopropyl-1,3,4-oxadiazole-2-thiol” is a chemical compound with the CAS Number: 64007-54-1 . It has a molecular weight of 142.18 . The IUPAC name for this compound is 5-cyclopropyl-1,3,4-oxadiazole-2-thiol .

Synthesis Analysis

Oxadiazoles, including “5-Cyclopropyl-1,3,4-oxadiazole-2-thiol”, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesis of all regioisomeric forms of oxadiazoles has been covered in various studies .

Molecular Structure Analysis

The molecular structure of “5-Cyclopropyl-1,3,4-oxadiazole-2-thiol” is represented by the InChI Code: 1S/C5H6N2OS/c9-5-7-6-4 (8-5)3-1-2-3/h3H,1-2H2, (H,7,9) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Cyclopropyl-1,3,4-oxadiazole-2-thiol” include a molecular weight of 142.18 .

Wissenschaftliche Forschungsanwendungen

Green Chemistry Synthesis

A study demonstrated an environmentally friendly synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives using ultrasound-assisted reactions. This process is notable for its efficiency and reduced environmental impact, offering good yields under easy workup and purification conditions. The synthesized compounds exhibited significant antimicrobial and antioxidant properties, making them potential candidates for treating various diseases including cancer, Parkinson's, inflammatory conditions, and diabetes (Yarmohammadi et al., 2020).

Antimicrobial and Hemolytic Activity

Another research synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. The findings suggested that certain compounds in this series were active against various microbial species and showed less toxicity, indicating potential for biological applications and further screening (Gul et al., 2017).

Novel Quaternary Ammonium Salts

A study on 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) analogues highlighted their use in creating novel quaternary ammonium salts (QAS). These compounds exhibited potent antimicrobial effects against common pathogens and relatively low cytotoxicity against human cell lines. Their antibacterial mechanism is attributed to the QAS fixing on cell wall surfaces of bacteria, which might have implications in clinical or agricultural applications (Xie et al., 2017).

Corrosion Inhibition

Research on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid has been conducted. The study revealed that these compounds form a protective layer on the steel surface, demonstrating potential as corrosion inhibitors. Their effectiveness was analyzed using gravimetric, electrochemical, SEM, and theoretical methods (Ammal et al., 2018).

Anti-inflammatory and Anti-thrombotic Properties

A study focused on the anti-inflammatory and anti-thrombotic properties of 1,3,4-oxadiazole derivatives in rats. It evaluated the compounds' in-vitro and in-vivo anti-inflammatory activity and found some compounds to be potent in this regard. The study also included molecular docking studies, indicating these compounds as potential leads for developing new anti-inflammatory pharmaceutical products (Basra et al., 2019).

Wirkmechanismus

Target of Action

Oxadiazoles, a class of compounds to which 5-cyclopropyl-1,3,4-oxadiazole-2-thiol belongs, have been recognized for their high therapeutic values and have been the center of attention in drug discovery . They have been associated with a wide range of biological activities, including anticancer .

Mode of Action

It is known that oxadiazoles can interfere with various biological pathways

Result of Action

Oxadiazoles have been reported to exhibit a range of biological activities, including anticancer . The specific effects of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol would depend on its interaction with its targets and the biochemical pathways it affects.

Eigenschaften

IUPAC Name |

5-cyclopropyl-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c9-5-7-6-4(8-5)3-1-2-3/h3H,1-2H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBWRVHKGDLTHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-1,3,4-oxadiazole-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2591223.png)

![2-Furyl[6-(2-furyl)-3-pyridinyl]methanone](/img/structure/B2591229.png)

![Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2591231.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2591232.png)

![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)

![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)

![2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2591241.png)

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine](/img/structure/B2591243.png)